![molecular formula C17H13N3O3S2 B2964206 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-62-6](/img/structure/B2964206.png)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a fascinating organic compound. Featuring a thiadiazole core linked to a benzo[d][1,3]dioxole ring, its unique structure and properties make it relevant in various fields, including medicinal and synthetic organic chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549 and mcf-7 cell lines .
Mode of Action
A related compound was found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It’s worth noting that similar compounds have been synthesized and evaluated for their antitumor activities .
Result of Action
A related compound was found to show potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. Here is a general route:
Formation of 1,3,4-Thiadiazole Core: : Start by reacting a suitable thiosemicarbazide with benzoic acid derivatives to form the 1,3,4-thiadiazole ring. This typically involves heating the reactants in the presence of a strong acid or base under reflux conditions.
Introduction of Benzylthio Group: : To introduce the benzylthio group, a nucleophilic substitution reaction is performed. The thiadiazole intermediate reacts with a benzyl halide (like benzyl chloride) in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of Benzo[d][1,3]dioxole Moiety: : This step can involve the coupling of the thiadiazole derivative with a benzo[d][1,3]dioxole carboxylic acid chloride. This is typically done using a coupling agent like EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may use similar synthetic routes but on a larger scale and with optimizations to increase yield and purity. It could involve:
High-throughput techniques
Robust purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : The benzylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: : The carbonyl group can be reduced to the corresponding alcohol using reagents such as sodium borohydride (NaBH4).
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like mCPBA
Reducing agents like NaBH4
Nucleophiles for substitution reactions, such as primary amines or alcohols.
Major Products
Major products from these reactions include:
Sulfoxides or sulfones from oxidation
Alcohol derivatives from reduction
Substituted products depending on the nucleophile used.
Scientific Research Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide finds applications in various scientific fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Studied for its potential pharmacological effects.
Industry: : Potential use in material science for the development of novel polymers or coatings.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups and arrangement. Similar compounds might include:
Other thiadiazole derivatives: : They share the thiadiazole core but differ in attached groups.
Benzo[d][1,3]dioxole derivatives: : They share the benzo[d][1,3]dioxole ring but have different substitutions.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(12-6-7-13-14(8-12)23-10-22-13)18-16-19-20-17(25-16)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWDOKCDJGXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
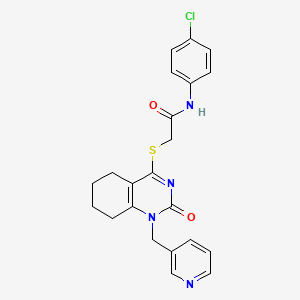
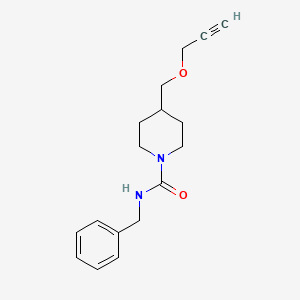
![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
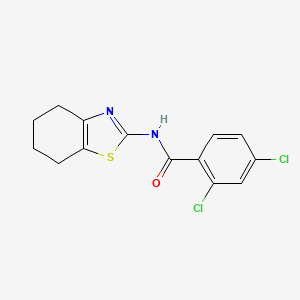
![N'-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2964130.png)
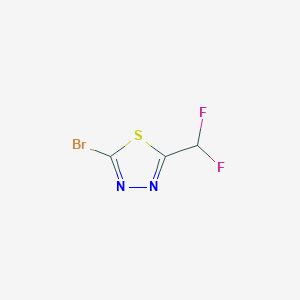
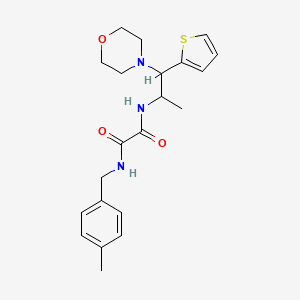
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2964136.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)
![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)

